dimethylpyridazine-3,6-diamine
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Overview
Description
Dimethylpyridazine-3,6-diamine is a useful research compound. Its molecular formula is C6H10N4 and its molecular weight is 138.174. The purity is usually 95%.
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Scientific Research Applications
Polyimide Synthesis
4,5-Dimethylpyridazine-3,6-diamine derivatives have been utilized in the synthesis of soluble and thermally stable polyimides, showcasing excellent solubility in aprotic polar solvents and high thermal stability. These polyimides, derived from unsymmetrical diamines with pendant groups like triaryl imidazole, offer significant potential in materials science, particularly for applications requiring materials with high thermal resistance and good solubility for processing (Ghaemy & Alizadeh, 2009).
Medicinal Chemistry
In the realm of medicinal chemistry, 4,5-Dimethylpyridazine-3,6-diamine frameworks have been explored for the facile synthesis of substituted pyridazine-3,6-diamines. These compounds are attractive scaffolds due to their novel structural features and potential biological activities. The reported synthetic approach highlights the strategic use of the Buchwald protocol to access these challenging targets, underscoring the compound's utility in the development of new therapeutic agents (Wlochal & Bailey, 2015).
High-Performance Materials
Another application involves the synthesis of novel polyimides from aromatic diamine monomers containing pyridazine units, such as 3,6-bis(4-aminophenoxy)pyridazine. These polyimides demonstrate outstanding mechanical properties, thermal resistance, and optical transparency, making them suitable for advanced applications in electronics, aerospace, and coatings. The research highlights the role of 4,5-Dimethylpyridazine-3,6-diamine derivatives in creating high-performance polymers with tailored properties for specific industrial applications (Guan et al., 2014).
Metallo-Organic Frameworks
The compound has also found application in the design of metallo-organic frameworks (MOFs). Ligands derived from 4,5-Dimethylpyridazine-3,6-diamine have been employed to construct complex metallic grids that can encapsulate anions, showcasing potential in catalysis, gas storage, and separation technologies. This application underscores the versatility of 4,5-Dimethylpyridazine-3,6-diamine derivatives in constructing highly ordered and functional materials (Manzano et al., 2008).
Mechanism of Action
Target of Action
The primary targets of 4,5-Dimethylpyridazine-3,6-diamine are currently unknown. This compound is a derivative of pyridazine, which has been found to exhibit a wide range of pharmacological activities . .
Mode of Action
Pyridazine derivatives have been found to interact with various targets, leading to a broad spectrum of activities . The exact interactions between 4,5-Dimethylpyridazine-3,6-diamine and its targets, and the resulting changes, are yet to be elucidated.
Biochemical Pathways
Given the broad spectrum of activities exhibited by pyridazine derivatives, it is likely that multiple pathways could be affected
Result of Action
As a derivative of pyridazine, it may share some of the effects observed with other pyridazine compounds, such as antimicrobial, antitubercular, analgesic, anti-inflammatory, and antihypertensive activities . .
Properties
IUPAC Name |
4,5-dimethylpyridazine-3,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3,(H2,7,9)(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDXHWVNRWTILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.